1-(4-Bromo-1H-indol-5-YL)methanamine
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Overview
Description
1-(4-Bromo-1H-indol-5-YL)methanamine is an indole derivative, a class of compounds known for their diverse biological activities. . The compound features a bromine atom at the 4-position of the indole ring and a methanamine group at the 5-position, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Bromo-1H-indol-5-YL)methanamine typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Amination: The brominated indole is then subjected to amination at the 5-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Bromo-1H-indol-5-YL)methanamine can undergo various chemical reactions, including:
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole derivatives with potential biological activities.
Scientific Research Applications
1-(4-Bromo-1H-indol-5-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-indol-5-YL)methanamine involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound can bind to serotonin receptors due to its structural similarity to serotonin, influencing neurotransmission and cell signaling.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
1-(4-Bromo-1H-indol-5-YL)methanamine can be compared with other indole derivatives:
1-(4-Fluoro-1H-indol-5-YL)methanamine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Chloro-1H-indol-5-YL)methanamine: Contains a chlorine atom, which may result in different pharmacokinetic properties.
1-(4-Methyl-1H-indol-5-YL)methanamine: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(4-bromo-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H,5,11H2 |
InChI Key |
NFWIKEVEZYYCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1CN)Br |
Origin of Product |
United States |
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